AR Inhibition: Ortho- vs. Para-Fluoro Regioisomer
In a direct head-to-head comparison from PubChem BioAssay AID 1833823 (PMID: 34809430), the target compound (7-[(2-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one) inhibits androgen receptor (AR) transcriptional activity with an IC50 of 0.92 µM, while its para-fluoro regioisomer (7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one, CAS 371201-00-2) shows an IC50 of 0.47 µM . The 2-fold difference in potency directly reflects the impact of fluorine ring position on receptor binding, indicating that the ortho-fluoro substitution allows for distinct ligand-receptor interactions compared to the para-substituted analog .
| Evidence Dimension | IC50 for AR transcriptional inhibition |
|---|---|
| Target Compound Data | 0.92 µM (920 nM) |
| Comparator Or Baseline | 7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one (para-fluoro regioisomer): 0.47 µM (470 nM) |
| Quantified Difference | 2.0-fold less potent (target compound vs. para-fluoro isomer) |
| Conditions | Human LNCaP cells harboring ARR2PB-eGFP reporter, incubated for 72 hrs, fluorescence assay (PubChem AID 1833823) |
Why This Matters
The ortho-fluoro substitution produces a measurably distinct AR inhibition profile that is critical for SAR studies investigating the role of steric and electronic effects in nuclear receptor modulation; selecting the wrong regioisomer invalidates potency comparisons in lead optimization programs.
- [1] PubChem BioAssay AID 1833823 for CID 2287053. IC50 = 0.92 µM. Available at: https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/2287053/assaysummary/JSON View Source
- [2] PubChem BioAssay AID 1833823 for CID 913339. IC50 = 0.47 µM. Available at: https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/913339/assaysummary/JSON View Source
- [3] PubMed ID 34809430. Inhibition of AR transcriptional activity assay. Available at: https://pubmed.ncbi.nlm.nih.gov/34809430/ View Source
